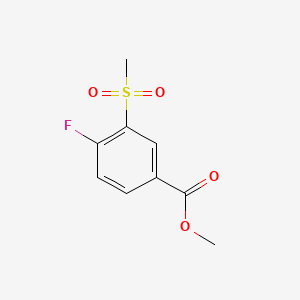

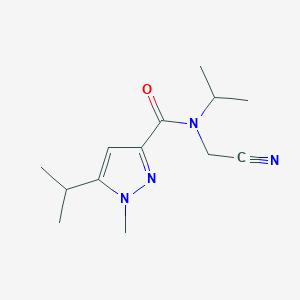

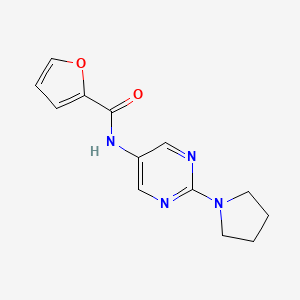

![molecular formula C21H17NO5 B2810467 [4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate CAS No. 324580-65-6](/img/structure/B2810467.png)

[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ester and amide derivatives containing furan rings (furfural derivatives) can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Chemical Reactions Analysis

The reactions of “[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate” involve a series of steps, including Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .科学的研究の応用

Synthetic Methodologies and Reactivity

Publications detail the synthesis and reactivity of compounds containing furan-2-carboxylate derivatives, demonstrating their potential in creating diverse molecular structures. For example, Shipilovskikh and Rubtsov (2014) developed a method for preparing ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7tetrahydrobenzo[b]thiophene-3-carboxylates, highlighting the high reactivity and potential biological action of these compounds. They also explored the nucleophilic attack reactions in these molecules, which could be promising for further biological applications (Shipilovskikh & Rubtsov, 2014).

Mechanistic Insights

Studies on the reaction mechanisms involving furan derivatives offer insights into the formation of new aromatic nuclei. For instance, McCallum et al. (1988) investigated the reaction of furan derivatives with acetylenes, contributing to our understanding of furan and phenol product formation from carbene complexes, which is crucial for applications in synthetic organic chemistry (McCallum et al., 1988).

Biological Activity and Applications

The furan-2-carboxylate scaffold is also explored for its biological activities. Wu et al. (2018) isolated new furan-2-carboxylic acids from Nicotiana tabacum with significant anti-tobacco mosaic virus (TMV) activity, suggesting the potential of furan derivatives in developing plant protection agents and studying their mode of action against viruses (Wu et al., 2018).

Pharmaceutical Potential

Research into the pharmaceutical applications of furan derivatives is ongoing. Novel synthesis and characterization of derivatives, as demonstrated by Nagarsha et al. (2023), show promising antimicrobial activities against various pathogens, indicating the potential of these compounds in addressing resistance issues in infectious diseases (Nagarsha et al., 2023).

特性

IUPAC Name |

[4-[(4-ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-2-25-20(23)16-7-9-17(10-8-16)22-14-15-5-11-18(12-6-15)27-21(24)19-4-3-13-26-19/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFXYYUJQDAXKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

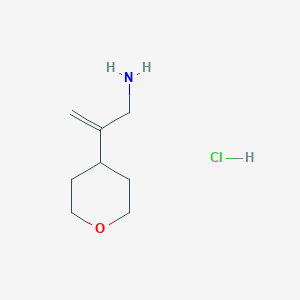

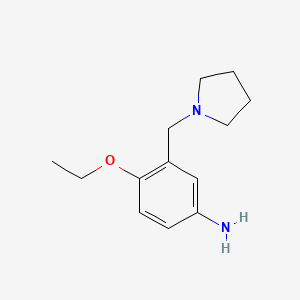

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2810395.png)

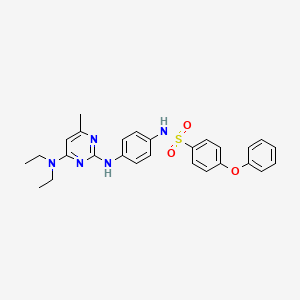

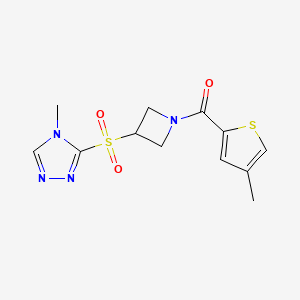

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2810398.png)

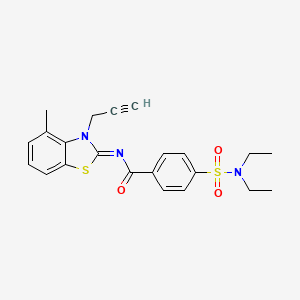

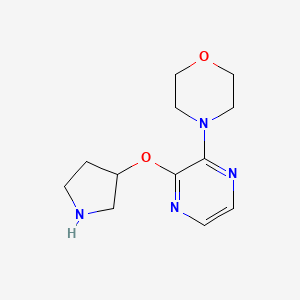

![N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2810405.png)

![2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2810406.png)